Fentin acetate

Description

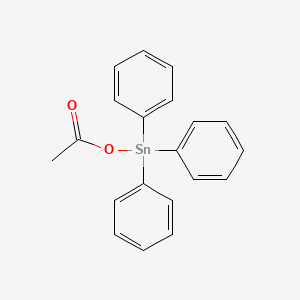

Structure

2D Structure

Properties

IUPAC Name |

triphenylstannyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQNIWFZKXZFAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2Sn | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021408 | |

| Record name | Triphenyltin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stannane, acetoxytriphenyl- appears as a white crystalline solid. Melting point 123-131 °C (253-268 °F). Used as a fungicide, algaecide and molluscicide. Controls early and late blight on potatoes., Colorless solid; [HSDB] White solid; [CAMEO] White odorless solid; [INCHEM] White powder; [MSDSonline], Solid | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyltin acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, about 9 mg/l at pH 5 and 20 °C., In ethanol 22, ethyl acetate 82, dichloromethane 460, hexane 5, toluene 89 (all in g/l at 20 °C)., 0.009 mg/mL at 20 °C | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.55 g/cu cm @ 20 °C | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.4e-08 mmHg at 140 °F (EPA, 1998), 0.00000048 [mmHg], Vapor pressure: 1.43X10-5 mm Hg @ 60 °C | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyltin acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Small needles | |

CAS No. |

900-95-8, 900-45-8 | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fentin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, m-nitro-, 3-thio-4-o-tolylsemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentin acetate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fentin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, triphenylstannyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyltin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fentin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °F (EPA, 1998), 122-123 °C, 121 - 123 °C | |

| Record name | STANNANE, ACETOXYTRIPHENYL- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fentin acetate chemical structure and properties

An In-depth Technical Guide to Fentin Acetate (B1210297)

Overview

Fentin acetate, an organotin compound, is the O-acetyl derivative of triphenyltin (B1233371) hydroxide (B78521).[1] It has been utilized primarily as a non-systemic fungicide with protective and some curative action against a range of fungal infections, notably early and late blights on potatoes and leaf spot diseases on sugar beets.[1][2][3][4] Its applications have also extended to use as an algicide and molluscicide, particularly in rice fields.[2][3][5][6] The fungicidal properties of organotin compounds like this compound were first investigated in the 1950s, and it was introduced commercially around 1960.[4] Due to its comparatively low phytotoxicity, it was one of the first practical organotin pesticides.[3] However, concerns about its environmental and health impacts, including potential adverse effects on reproductive and immune systems, have led to regulatory scrutiny and restrictions in many regions.[2][7]

Chemical Structure and Identifiers

This compound is chemically known as triphenylstannyl acetate.[1][7] The central atom is tin (Sn), bonded to three phenyl rings and an acetate group.

Caption: 2D representation of the this compound molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | triphenylstannyl acetate | [1][7] |

| CAS Number | 900-95-8 | [1][2][8] |

| Molecular Formula | C₂₀H₁₈O₂Sn | [1][3][7] |

| SMILES | CC(=O)O--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |

| InChI Key | WDQNIWFZKXZFAY-UHFFFAOYSA-M | [1][7] |

| Synonyms | Triphenyltin acetate, Phentin acetate, Brestan, Suzu |[1][2][7][8] |

Physicochemical Properties

This compound is a white, odorless crystalline solid at room temperature.[1][9] It has low solubility in water but is more soluble in several organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 409.07 g/mol | [6][7][10] |

| Physical Description | White crystalline solid/powder | [1][5][11] |

| Melting Point | 121 - 131 °C | [1] |

| Boiling Point | 60 °C (Decomposes) | [5][9] |

| Density | 1.55 g/mL at 20 °C | [1][5][12] |

| Vapor Pressure | 1.9 x 10⁻³ Pa at 60 °C | [5][6] |

| Log Kow (LogP) | 3.43 |[1] |

Table 3: Solubility of this compound

| Solvent | Solubility (at 20 °C) | Source(s) |

|---|---|---|

| Water | ~9 mg/L (at pH 5) | [1] |

| Water | 28 mg/L | [5][6][9] |

| Ethanol | 22 g/L | [1] |

| Dichloromethane | 460 g/L | [1] |

| Toluene | 89 g/L | [1] |

| Hexane | 5 g/L |[1] |

Stability and Degradation

This compound is stable when dry but is readily converted to fentin hydroxide in the presence of water.[1][5][9][13] It is unstable in both acidic and alkaline conditions, with a half-life of less than 3 hours at pH 5, 7, or 9 at 22 °C.[1] The compound is also susceptible to degradation by sunlight and atmospheric oxygen.[1][5][9] The degradation pathway involves the sequential loss of phenyl groups.

Caption: Degradation pathway of this compound in the environment.

The degradation proceeds from triphenyltin compounds to diphenyltin and monophenyltin compounds, ultimately resulting in the formation of inorganic tin salts.[5][9] Phenol and benzene (B151609) are also found among the degradation products.[9]

Mechanism of Action and Toxicology

Fungicidal Mechanism of Action

This compound is a multi-site inhibitor that acts primarily by inhibiting mitochondrial ATP synthase.[2][4] This disruption of oxidative phosphorylation prevents spore germination and inhibits the metabolism and respiration of the fungal organism.[4]

References

- 1. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]

- 3. This compound TC - HEBEN [hb-p.com]

- 4. fr.rayfull.com [fr.rayfull.com]

- 5. Cas 900-95-8,this compound | lookchem [lookchem.com]

- 6. This compound [agrocarechem.com]

- 7. medkoo.com [medkoo.com]

- 8. CAS 900-95-8: this compound | CymitQuimica [cymitquimica.com]

- 9. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]

- 10. scbt.com [scbt.com]

- 11. choice-chem.com [choice-chem.com]

- 12. Agrochemicals,Fungicides,this compound [sunsagro.com]

- 13. echemi.com [echemi.com]

Fentin Acetate's Core Mechanism of Action in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentin acetate (B1210297), an organotin compound, exhibits potent fungicidal activity primarily by disrupting mitochondrial function. This technical guide delineates the core mechanism of action of fentin acetate in fungi, focusing on its role as a potent inhibitor of mitochondrial F1Fo-ATP synthase. Inhibition of this critical enzyme disrupts cellular energy homeostasis, leading to a cascade of downstream events including mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the induction of an apoptosis-like programmed cell death pathway, ultimately resulting in fungal cell death. This document provides a comprehensive overview of the molecular interactions, resultant cellular pathologies, and the experimental methodologies used to elucidate this mechanism.

Introduction

This compound, with the chemical formula (C₆H₅)₃SnO₂CCH₃, is a non-systemic fungicide with protective and some curative action against a range of fungal pathogens affecting crops such as potatoes, sugar beets, and beans.[1][2] Its fungicidal efficacy stems from its active ingredient, the triphenyltin (B1233371) cation. Understanding the precise molecular mechanism of action is crucial for the development of novel antifungal strategies and for managing potential resistance. The primary target of this compound in fungi is the mitochondrial F1Fo-ATP synthase, a highly conserved enzyme essential for cellular energy production.[3][4]

Primary Molecular Target: Mitochondrial F1Fo-ATP Synthase

The principal mechanism of this compound's fungicidal activity is the potent inhibition of the mitochondrial F1Fo-ATP synthase.[3][4] This enzyme, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP through oxidative phosphorylation.

Mechanism of Inhibition:

Organotin compounds, including this compound, are known to interact with the F0 subunit of the ATP synthase complex.[5] This interaction is believed to obstruct the proton channel, thereby inhibiting the flow of protons that drives the rotation of the enzyme and subsequent ATP synthesis. While the precise binding site of triphenyltin on the fungal F0 subunit has not been fully elucidated, studies on related organotin compounds suggest a high-affinity interaction.

Quantitative Data on F1Fo-ATP Synthase Inhibition

| Compound | Organism/Enzyme | Inhibition Constant (Ki) | Reference |

| Tributyltin chloride | Ilyobacter tartaricus F1Fo-ATP synthase | ~200 nM | [1][6] |

Note: This data is for a related organotin compound and may not be directly representative of this compound's activity in fungi, but it illustrates the potent inhibitory nature of this class of molecules.

Downstream Cellular Effects of ATP Synthase Inhibition

The inhibition of F1Fo-ATP synthase by this compound initiates a cascade of deleterious downstream events within the fungal cell, culminating in cell death.

Depletion of Cellular ATP

The immediate consequence of ATP synthase inhibition is a rapid decline in the intracellular concentration of ATP. This energy crisis affects numerous ATP-dependent cellular processes essential for fungal growth, maintenance, and pathogenesis.

Mitochondrial Membrane Depolarization

The disruption of the proton flow through the ATP synthase leads to the collapse of the mitochondrial membrane potential (ΔΨm).[7] A sustained mitochondrial membrane potential is critical for mitochondrial function, including protein import and the maintenance of ion homeostasis.

Increased Production of Reactive Oxygen Species (ROS)

Mitochondrial dysfunction resulting from ATP synthase inhibition is a major source of intracellular reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3][8] The impaired electron transport chain leads to electron leakage and the subsequent reduction of molecular oxygen to form these highly reactive and damaging molecules.

Induction of Apoptosis-Like Programmed Cell Death

Accumulating evidence suggests that the cellular stress induced by this compound, particularly the increase in ROS, triggers an apoptosis-like programmed cell death (PCD) pathway in fungi.[9] This process is characterized by a series of distinct morphological and biochemical events.

Key Markers of Fungal Apoptosis:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it is translocated to the outer leaflet.

-

DNA Fragmentation: The activation of endonucleases leads to the cleavage of nuclear DNA into fragments.

-

Metacaspase Activation: Fungi possess metacaspases, which are distant relatives of mammalian caspases and are involved in the execution of apoptosis.[10][11]

Signaling Pathway of this compound-Induced Fungal Cell Death

The following diagram illustrates the proposed signaling cascade initiated by this compound in a fungal cell.

Caption: Proposed signaling pathway of this compound in fungi.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Measurement of Fungal Growth Inhibition (IC50 Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against various fungal species.

Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound.

Methodology:

-

Fungal Culture and Spore Suspension:

-

Grow the desired fungal species (e.g., Aspergillus niger, Fusarium oxysporum, Botrytis cinerea) on a suitable solid medium (e.g., Potato Dextrose Agar) until sporulation.

-

Harvest spores by flooding the plate with sterile 0.05% Tween 80 and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁵ spores/mL) in a liquid growth medium (e.g., Potato Dextrose Broth).

-

-

Microtiter Plate Assay:

-

Prepare serial dilutions of this compound in the liquid growth medium in a 96-well microtiter plate. Include a solvent control (if applicable) and a no-treatment control.

-

Inoculate each well with the fungal spore suspension.

-

Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

-

-

Growth Measurement and IC50 Calculation:

-

Measure fungal growth by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the no-treatment control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Measurement of Mitochondrial ATP Synthesis

This protocol measures the effect of this compound on the ATP synthesis activity of isolated fungal mitochondria.

Methodology:

-

Isolation of Fungal Mitochondria:

-

Grow the fungus in liquid culture to the mid-logarithmic phase.

-

Harvest the mycelia by filtration and wash with a suitable buffer.

-

Protoplast the fungal cells using cell wall-degrading enzymes (e.g., lyticase, zymolyase).

-

Homogenize the protoplasts in an ice-cold mitochondrial isolation buffer.

-

Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial pellet in a storage buffer.

-

-

ATP Synthesis Assay:

-

Incubate the isolated mitochondria with various concentrations of this compound.

-

Initiate ATP synthesis by adding ADP and a respiratory substrate (e.g., succinate (B1194679) or malate).

-

After a defined incubation period, stop the reaction and measure the amount of ATP produced using a luciferin/luciferase-based bioluminescence assay.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to assess the effect of this compound on the mitochondrial membrane potential.

Methodology:

-

Fungal Cell Preparation:

-

Grow fungal cells (protoplasts or germlings) in a suitable liquid medium.

-

Treat the cells with different concentrations of this compound for a specified time. Include a positive control for depolarization (e.g., CCCP).

-

-

Staining and Analysis:

-

Incubate the treated cells with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Rhodamine 123.[12]

-

Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

-

Quantification of Reactive Oxygen Species (ROS)

This protocol measures the intracellular production of ROS in response to this compound treatment.

Methodology:

-

Fungal Cell Preparation and Treatment:

-

Prepare and treat fungal cells with this compound as described in section 5.3.1.

-

-

ROS Detection:

-

Incubate the treated cells with a cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).[3]

-

Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Detection of Metacaspase Activation

This protocol uses a fluorescently labeled inhibitor to detect the activation of metacaspases.

Methodology:

-

Fungal Cell Preparation and Treatment:

-

Prepare and treat fungal cells with this compound.

-

-

Metacaspase Staining:

-

Incubate the cells with a cell-permeable, fluorescently labeled, broad-spectrum caspase inhibitor that can bind to activated metacaspases, such as FITC-VAD-FMK.[13]

-

-

Analysis:

-

Analyze the cells by fluorescence microscopy or flow cytometry. An increase in green fluorescence indicates the activation of metacaspase-like proteases.

-

Conclusion

The primary mechanism of action of this compound in fungi is the inhibition of mitochondrial F1Fo-ATP synthase. This targeted disruption of cellular energy production leads to a cascade of events, including ATP depletion, mitochondrial membrane depolarization, increased ROS production, and the induction of an apoptosis-like cell death pathway. The methodologies outlined in this guide provide a framework for the detailed investigation of these processes. A thorough understanding of this mechanism is vital for the continued development of effective antifungal therapies and for addressing the challenge of fungicide resistance.

References

- 1. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]

- 5. Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperpolarisation of Mitochondrial Membranes Is a Critical Component of the Antifungal Mechanism of the Plant Defensin, Ppdef1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parallel kinase pathways stimulate actin polymerization at depolarized mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulating Death and Disease: Exploring the Roles of Metacaspases in Plants and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

Fentin acetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fentin acetate (B1210297), an organotin compound previously utilized as a fungicide. This document details its chemical properties, synthesis, mechanism of action, and relevant experimental protocols for its analysis.

Core Chemical and Physical Properties

Fentin acetate is an organotin compound, specifically the O-acetyl derivative of triphenyltin (B1233371) hydroxide (B78521).[1][2] It is a white, odorless, crystalline solid.[3][4] The compound is stable under dry conditions but is converted to fentin hydroxide in the presence of water and is decomposed by sunlight and atmospheric oxygen.[2]

| Property | Value | Source(s) |

| CAS Number | 900-95-8 | [1][4][5][6] |

| Molecular Formula | C₂₀H₁₈O₂Sn | [1][2][4][6] |

| Molecular Weight | 409.07 g/mol | [4][6][7] |

| Melting Point | 123-131 °C (253-268 °F) | [2] |

| Water Solubility | 28 mg/L (at 20°C) | [3][4] |

| Appearance | White crystalline solid | [2][3][4] |

Synthesis of this compound

The commercial production of this compound is a two-step process. It begins with the hydrolysis of triphenyltin chloride to produce triphenyltin hydroxide. This intermediate is then esterified using acetic anhydride (B1165640) or glacial acetic acid to yield the final product, this compound.[5] This reaction is typically conducted in an organic solvent like toluene (B28343) or xylene.[5]

Mechanism of Action

This compound functions primarily as a non-systemic fungicide with contact activity.[1][5] Its mode of action is the inhibition of mitochondrial ATP synthase.[5] By disrupting this crucial enzyme in the oxidative phosphorylation pathway, this compound effectively halts the production of ATP, leading to cell death in the target fungus.

Experimental Protocols

Determination of this compound Residue by HPLC

A high-performance liquid chromatography (HPLC) method is utilized for the determination of this compound residue in environmental and biological samples such as beet plants and soil.[8]

1. Extraction:

-

The sample (beet plants or soil) is first extracted with a solution of hydrochloric acid and acetonitrile.[8]

-

A subsequent second extraction is performed using dichloromethane.[8]

2. Purification:

-

The resulting extract is purified using an acid aluminum oxide column.[8]

-

This compound is eluted from the column with methanol (B129727).[8]

3. Analysis:

-

The purified eluate is concentrated and then diluted with acetonitrile.[8]

-

The final solution is analyzed using an HPLC system equipped with a UV detector set at 220 nm and a Waters Sun Fire™ C18 column.[8]

-

The mobile phase consists of methanol and a 0.5% phosphoric acid aqueous solution.[8]

-

Quantification is achieved by using an external standard calibration curve.[8]

This method demonstrates good recovery rates, with average recoveries of 88.4-95.6% for beet plants and 91.2-91.8% for soils.[8] The lowest detectable concentration is reported to be 0.02 mg/kg.[8]

References

- 1. This compound TC - HEBEN [hb-p.com]

- 2. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]

- 4. Cas 900-95-8,this compound | lookchem [lookchem.com]

- 5. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]

- 6. scbt.com [scbt.com]

- 7. medkoo.com [medkoo.com]

- 8. High Performance Liquid Chromatography Determination of this compound Residue in Beet and Soil | Scientific.Net [scientific.net]

Fentin Acetate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Fentin acetate (B1210297), an organotin compound, has historically been used as a fungicide, algicide, and molluscicide.[1][2][3] Its efficacy and environmental fate are intrinsically linked to its solubility and stability in various solvents and conditions. This technical guide provides a comprehensive overview of these properties, including quantitative data, experimental methodologies, and degradation pathways to support research and development activities.

Solubility Profile

Fentin acetate is characterized by low aqueous solubility and is slightly to moderately soluble in most organic solvents.[2][3][4] The solubility of this compound in water and a range of organic solvents at 20°C is summarized in Table 1. Dichloromethane is a particularly effective solvent for this compound.

Table 1: Solubility of this compound in Various Solvents at 20°C

| Solvent | Solubility (g/L) | Solubility (mg/L) | Reference |

| Water (pH 5) | 0.009 | 9 | [1] |

| Water | 0.028 | 28 | [2][3][5] |

| Ethanol | 22 | 22,000 | [1] |

| Ethyl Acetate | 82 | 82,000 | [1] |

| Dichloromethane | 460 | 460,000 | [1] |

| Hexane | 5 | 5,000 | [1] |

| Toluene | 89 | 89,000 | [1] |

Stability and Degradation

The stability of this compound is highly dependent on environmental conditions. It is stable when dry but is susceptible to degradation in the presence of water, acids, alkalis, and light.[1][2]

2.1 Hydrolytic Stability

In the presence of water, this compound undergoes hydrolysis to form Fentin hydroxide (B78521) (triphenyltin hydroxide).[1][2] This conversion is relatively rapid; at 20°C, the acetate is almost completely hydrolyzed within eight hours.[2] The compound is unstable in both acidic and alkaline conditions.[1] At 22°C, the decomposition half-time is less than 3 hours at pH 5, 7, or 9.[1]

2.2 Photodegradation

This compound is decomposed by sunlight and atmospheric oxygen.[1] Irradiation with wavelengths greater than 350 nm causes degradation to diphenyl-, monophenyl-, and inorganic tin species.[1] The estimated atmospheric half-life, based on its reaction with photochemically-produced hydroxyl radicals, is approximately 2.7 days.[1]

2.3 Thermal Stability

The compound is stable at room temperature.[2] No decomposition is detected at 90°C; however, at 150°C, 15% decomposes within three hours.[2]

Degradation Pathway

The degradation of this compound proceeds through a stepwise loss of phenyl groups. The initial and rapid hydrolysis to Fentin hydroxide is followed by further degradation to diphenyltin (B89523) and monophenyltin compounds, ultimately resulting in the formation of inorganic tin salts.[2]

Experimental Protocols

The analysis of this compound and its residues often involves chromatographic techniques. Below is a detailed methodology for the determination of this compound residue in beet and soil using High-Performance Liquid Chromatography (HPLC).[6][7]

4.1 Sample Preparation and Extraction

-

Extraction: Extract this compound from beet plants or soil samples using a solution of hydrochloric acid and acetonitrile (B52724).

-

Secondary Extraction: Perform a second extraction of the supernatant into dichloromethane.

-

Purification: Purify the extract using an acid aluminum oxide column, eluting with methanol (B129727).

-

Concentration and Dilution: Concentrate the eluate and then dissolve and dilute it with acetonitrile for analysis.

4.2 HPLC Analysis

-

Instrumentation: High-Performance Liquid Chromatography system equipped with a UV detector.

-

Column: Waters Sun Fire™-C18 column.

-

Mobile Phase: A mixture of methanol and 0.5% phosphoric acid aqueous solution.

-

Detection: UV detection at a wavelength of 220 nm.

-

Quantification: Use an external standard calibration curve to determine the concentration of this compound in the samples.

Product analysis can also be performed by hydrolyzing this compound to Fentin hydroxide, which is then measured by potentiometric titration, or by using gas-liquid chromatography of a derivative.[1] Residue determination may also be accomplished by atomic-adsorption spectrophotometry of total tin.[1]

References

- 1. This compound | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]

- 3. This compound [agrocarechem.com]

- 4. This compound (Ref: OMS 1020) [sitem.herts.ac.uk]

- 5. Agrochemicals,Fungicides,this compound [sunsagro.com]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

Toxicological Profile of Triphenyltin Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of triphenyltin (B1233371) acetate (B1210297) (TPTA), an organotin compound previously used as a fungicide and biocide.[1][2] Due to its toxicity, its use is now restricted in many regions.[3] This document synthesizes key findings on its mechanism of action, toxicity across various endpoints, and the experimental methodologies used in pivotal studies.

Mechanism of Action

Triphenyltin acetate primarily exerts its toxic effects by disrupting mitochondrial function. It acts as an inhibitor of oxidative phosphorylation, thereby interfering with ATP synthesis and disrupting cellular membrane function, which ultimately leads to cell death.[1] This multi-site mode of action contributes to its broad efficacy as a fungicide and reduces the likelihood of resistance development compared to single-site inhibitors.[1]

At a molecular level, triphenyltin (TPT), the active moiety of TPTA, has been shown to interact with nuclear receptors. It can directly activate androgen receptor-mediated transcription and inhibit enzymes involved in steroid hormone metabolism.[4][5] Furthermore, TPT has been found to upregulate the expression of cholesterol transporters, such as ABCA1, through the retinoid X receptor (RXR) and liver X receptor (LXR) pathways in mammalian ovarian theca cells.[6] It can also bind to the peroxisome proliferator-activated receptor γ (PPARγ).[6]

dot

References

- 1. agrochemx.com [agrochemx.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Triphenyltin acetate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Fentin Acetate: A Technical Guide

Abstract: Fentin acetate (B1210297), an organotin fungicide, undergoes several degradation processes in the environment, including hydrolysis, photolysis, and microbial degradation. The primary degradation pathway involves rapid hydrolysis to its principal metabolite, triphenyltin (B1233371) hydroxide (B78521) (fentin hydroxide). Subsequent degradation cleaves the phenyl groups from the tin atom, leading to the formation of diphenyltin (B89523) and monophenyltin compounds, and ultimately, inorganic tin salts. This guide provides a comprehensive overview of the environmental fate of fentin acetate, summarizing key quantitative data, detailing experimental protocols for degradation studies, and visualizing the core degradation pathways.

Abiotic Degradation Pathways

Abiotic degradation is a primary route for the transformation of this compound in the environment, driven by chemical and physical processes such as hydrolysis and photolysis.

1.1. Hydrolysis

Hydrolysis is the most significant initial step in the degradation of this compound. In the presence of water, the acetyl group is cleaved, rapidly converting this compound to triphenyltin hydroxide.[1][2] This reaction is influenced by pH and temperature. This compound is unstable in acidic, neutral, and alkaline aqueous solutions.[2]

Quantitative Data for Hydrolysis

| Parameter | Condition | Value | Reference |

| Half-life (DT50) | 22 °C; pH 5, 7, or 9 | < 3 hours | [2] |

| Completion | 20 °C; in water | Almost complete within 8 hours | [1] |

1.2. Photolysis

Sunlight contributes to the degradation of this compound and its hydrolytic products.[2] The primary mechanism involves the absorption of light energy, leading to the cleavage of the tin-carbon bonds.[1]

Quantitative Data for Photolysis

| Parameter | Medium | Condition | Value | Reference |

| Atmospheric Half-life | Air (vapor-phase) | Reaction with hydroxyl radicals | ~2.7 days (estimated) | [2] |

| Aqueous Degradation | Pure Water | Sunlight (for Triphenyltin Hydroxide) | ~72% degradation in 36 days | [2] |

Biotic Degradation

Microbial activity in soil is crucial for the complete breakdown of this compound and its metabolites.

2.1. Soil Metabolism

In soil, this compound is subject to degradation by microorganisms under both aerobic and anaerobic conditions. The process involves the stepwise removal of phenyl groups, ultimately leading to the mineralization of the organotin compound.[1] Bacteria have been identified as capable of cleaving the aryl-tin bonds.[2]

Quantitative Data for Soil Degradation

| Parameter | Condition | Value | Reference |

| Degradation Time | Aerobic; 11-16 °C | < 6 weeks | [2] |

| Degradation Time | Anaerobic; 11-16 °C | 6 - 18 weeks | [2] |

| DT50 (Lab) | 20 °C | 46 days | [3] |

| DT50 (Typical) | Field Conditions | 140 days | [3] |

| Mineralization Half-life | Soil | ~140 days | [2] |

| Overall Persistence | Soil | Almost completely degraded within one year | [1] |

Environmental Mobility

3.1. Adsorption and Desorption in Soil

This compound and its primary degradation product, triphenyltin hydroxide, exhibit strong adsorption to soil particles. This characteristic results in low mobility within the soil profile and a low potential for leaching into groundwater.[2][4]

Overall Degradation Pathway and Metabolites

The environmental degradation of this compound follows a sequential pathway. It begins with the rapid hydrolysis to triphenyltin hydroxide, which is then progressively de-phenylated by microbial and photolytic action to form diphenyltin and monophenyltin species. The ultimate fate is the formation of non-toxic inorganic tin salts.[1] Other minor degradation products can include phenol (B47542) and benzene.[1]

References

Fentin Acetate as an Inhibitor of Mitochondrial ATP Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentin acetate (B1210297), an organotin compound, is a potent inhibitor of mitochondrial F1Fo-ATP synthase (Complex V), a critical enzyme complex responsible for the majority of cellular ATP production. This technical guide provides an in-depth overview of the mechanism of action of fentin acetate and related organotin compounds, their impact on mitochondrial function, and detailed experimental protocols for their investigation. Quantitative data on the inhibitory effects of related organotin compounds are presented, alongside visualizations of the affected signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the mitochondrial toxicity and potential therapeutic applications of ATP synthase inhibitors.

Introduction

Mitochondrial F1Fo-ATP synthase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It utilizes the proton motive force generated by the electron transport chain to catalyze the synthesis of ATP from ADP and inorganic phosphate, a process known as oxidative phosphorylation. Due to its central role in cellular energy metabolism, ATP synthase is a critical target for various toxic compounds and a potential target for therapeutic intervention in a range of diseases.

This compound ((C₆H₅)₃SnO₂CCH₃) belongs to the family of organotin compounds, which are known for their broad-spectrum biocidal activities and significant toxicity. The primary mechanism of toxicity for many organotin compounds, including this compound, is the inhibition of mitochondrial ATP synthase. Understanding the precise molecular interactions and the downstream cellular consequences of this inhibition is crucial for toxicology, environmental science, and the development of novel therapeutics.

Mechanism of Action

Organotin compounds, including this compound and its close relatives like triphenyltin (B1233371) and tributyltin, are known to inhibit the F1Fo-ATP synthase by interacting with the F₀ subunit, which forms the proton channel of the enzyme complex. This interaction is non-covalent and can be reversed by the addition of mono- and dithiols[1].

The proposed mechanism involves the organotin molecule physically obstructing the proton channel within subunit a of the F₀ domain. By doing so, it competes with protons (or sodium ions in some bacterial ATP synthases) for the same binding site, effectively blocking the flow of protons through the channel and uncoupling it from the catalytic activity of the F₁ subunit[1][2]. This disruption of the proton gradient prevents the rotational catalysis required for ATP synthesis.

Quantitative Data on Organotin Inhibition

| Compound | Parameter | Value | System | Reference |

| Tributyltin chloride (TBT-Cl) | Ki | 200 nM | Na+-translocating ATP synthase from Ilyobacter tartaricus and H+-translocating ATP synthase from Escherichia coli | [1] |

Note: The data presented above is for tributyltin chloride, a structurally similar organotin compound. It is anticipated that this compound exhibits a comparable high-affinity inhibition of mitochondrial ATP synthase. Further dose-response studies are required to determine the precise IC₅₀ and Ki values for this compound.

Impact on Mitochondrial Function and Cellular Health

The inhibition of ATP synthase by this compound has profound consequences for mitochondrial and cellular function:

-

Decreased ATP Synthesis: The primary effect is a significant reduction in the cell's ability to produce ATP through oxidative phosphorylation.

-

Mitochondrial Respiration: Inhibition of ATP synthase can lead to a decrease in the rate of mitochondrial respiration, as the proton gradient builds up and inhibits the electron transport chain.

-

Oxidative Stress: The disruption of the electron transport chain can lead to the increased production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

-

Apoptosis: A sustained decrease in cellular ATP levels and increased oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

A variety of experimental techniques are available to study the effects of this compound on mitochondrial ATP synthase and overall mitochondrial function.

ATP Synthase Activity Assay (Hydrolysis)

This assay measures the reverse reaction of ATP synthase, i.e., ATP hydrolysis. The rate of ADP production is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Isolated mitochondria or cell lysates

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 2.5 mM phosphoenolpyruvate, 0.2 mM NADH

-

Enzymes: Lactate dehydrogenase (LDH), Pyruvate kinase (PK)

-

Substrate: ATP

-

Inhibitors: Oligomycin (B223565) (a specific ATP synthase inhibitor), this compound

Procedure:

-

Prepare the assay buffer containing LDH and PK.

-

Add the mitochondrial or cell sample to a cuvette containing the assay buffer.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

To determine the specific ATP synthase activity, subtract the rate of hydrolysis in the presence of oligomycin.

-

To determine the inhibitory effect of this compound, perform the assay with varying concentrations of the compound and calculate the IC₅₀ value.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption rate (OCR) of isolated mitochondria or intact cells using a Seahorse XF Analyzer or a similar instrument.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration Buffer (e.g., MiR05)

-

Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)

-

ADP

-

Inhibitors: Oligomycin, FCCP (an uncoupler), Rotenone/Antimycin A (Complex I and III inhibitors), this compound

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate or prepare a suspension of isolated mitochondria.

-

Prepare the respiration buffer with the desired substrates.

-

Load the sensor cartridge with the inhibitors (oligomycin, FCCP, rotenone/antimycin A, and this compound) for sequential injection.

-

Place the cell plate or mitochondria in the Seahorse XF Analyzer and start the assay.

-

Measure the basal OCR, ATP-linked respiration (the decrease in OCR after oligomycin injection), maximal respiration (after FCCP injection), and non-mitochondrial respiration (after rotenone/antimycin A injection).

-

To assess the effect of this compound, inject it at various concentrations and monitor the changes in OCR parameters.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

References

History and development of organotin fungicides

An In-depth Technical Guide to the History and Development of Organotin Fungicides

This guide provides a comprehensive overview of the history, development, mechanism of action, and biological evaluation of organotin compounds as fungicides. It is intended for researchers, scientists, and professionals involved in drug development and materials science.

History and Development

The field of organotin chemistry began in 1849 with the first synthesis of an organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland.[1] The discipline saw significant growth in the early 20th century, particularly after the discovery and application of Grignard reagents, which simplified the formation of tin-carbon bonds.[1]

However, the potent biological activity of these compounds was not recognized until 1954, when G.J.M. van der Kerk and J.G.A. Luijten discovered the powerful biocidal properties of triorganotin compounds.[2] This discovery marked a pivotal moment, shifting the focus towards their application as fungicides and bactericides. Subsequent research identified tripropyltin, tributyltin, and triphenyltin (B1233371) compounds as having particularly effective fungicidal characteristics.[2]

These findings led to the widespread commercial use of organotins in various applications, including as agricultural fungicides, active components in antifungal paints, and wood preservatives.[1] Tributyltin oxide (TBTO) and triphenyltin derivatives became common ingredients in marine anti-fouling paints and for crop protection.[1] By the 1960s and 1970s, organotin fungicides were well-established. However, growing awareness of their environmental persistence and off-target toxicity, particularly the impact of tributyltin on marine ecosystems, led to significant restrictions on their use, culminating in a global ban on TBT in anti-fouling paints by the International Maritime Organization.[3]

Synthesis of Organotin Fungicides

Organotin compounds are synthesized through several established organometallic reactions. The primary industrial methods involve the alkylation or arylation of tin tetrachloride (SnCl₄).

-

Grignard Reaction: The classic and versatile method involves the reaction of a tin halide, typically SnCl₄, with a Grignard reagent (R-MgX). This reaction is often used to produce symmetrical tetraorganotin compounds (R₄Sn).[1] 4 R-MgX + SnCl₄ → R₄Sn + 4 MgXCl

-

Kocheshkov Redistribution: To obtain the more biologically active tri- and di-organotin halides, symmetrical tetraorganotin compounds are reacted with tin tetrachloride in a comproportionation reaction. The stoichiometry of the reaction determines the degree of substitution.[1] 3 R₄Sn + SnCl₄ → 4 R₃SnCl R₄Sn + SnCl₄ → 2 R₂SnCl₂

-

Direct Synthesis: This method involves the direct reaction of an alkyl halide with metallic tin, but it is less common for industrial production.

-

Derivatization: The resulting organotin halides (R₃SnCl or R₂SnCl₂) are versatile precursors for synthesizing various fungicides. They can be reacted with silver carboxylates, sodium alkoxides, or other nucleophiles to replace the halide with a desired functional group (X), yielding the final active compound (R₃SnX or R₂SnX₂).[4]

References

Physical and chemical properties of Fentin acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate (B1210297), an organotin compound with the chemical formula (C₆H₅)₃SnO₂CCH₃, has been historically utilized as a fungicide, molluscicide, and algicide.[1][2] Its primary application in agriculture was to control a range of fungal diseases, including early and late blight on potatoes and leaf spot diseases on sugar beet.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Fentin acetate, detailed experimental protocols for their determination, and an exploration of its biochemical mechanism of action. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[1][3] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈O₂Sn | [2] |

| Molecular Weight | 409.07 g/mol | [4] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 118-125 °C | [3][4][5][6][7] |

| Boiling Point | Decomposes above 60°C | [3] |

| Density | 1.55 g/cm³ | [8] |

| Vapor Pressure | 1.9 mPa at 20 °C | [8][9] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Water Solubility | 9 mg/L | pH 5, 20 °C | [1] |

| 28 mg/L | 20 °C | [3][4] | |

| Solubility in Organic Solvents (g/L at 20 °C) | [1] | ||

| Ethanol | 22 | [1] | |

| Ethyl acetate | 82 | [1] | |

| Dichloromethane | 460 | [1] | |

| Hexane | 5 | [1] | |

| Toluene | 89 | [1] | |

| Octanol-Water Partition Coefficient (log Kow) | 3.43 | [1][9] |

Table 3: Stability Profile of this compound

| Property | Description | Reference(s) |

| Thermal Stability | Stable at room temperature, but decomposition occurs on heating above 60°C.[3] At 90°C, no decomposition is detected, but at 150°C, 15% decomposes within three hours.[3] | [3] |

| Hydrolytic Stability | In the presence of water, it is almost completely hydrolyzed to triphenyltin (B1233371) hydroxide (B78521) within eight hours at 20°C.[3] It is unstable in both acidic and alkaline conditions.[1] | [1][3] |

| Photochemical Stability | Decomposed by sunlight.[1] | [1] |

| Oxidative Stability | Decomposed by atmospheric oxygen.[1] | [1] |

Synthesis of this compound

This compound is commercially synthesized through a two-step process. The first step involves the hydrolysis of triphenyltin chloride to produce triphenyltin hydroxide. In the second step, the triphenyltin hydroxide is esterified with acetic acid or acetic anhydride (B1165640) to yield this compound.[9]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD 102)

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or automated instrument)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature sensor

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a steady rate of approximately 1-2 °C per minute.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid particle disappears is recorded as the final melting point.

-

Reporting: The melting range is reported as the interval between the initial and final melting points.

Water Solubility Determination (OECD 105 - Flask Method)

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined analytically.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature shaker or magnetic stirrer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is centrifuged at a high speed to separate the undissolved solid from the aqueous phase.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed and diluted appropriately. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.

-

Calculation: The water solubility is calculated from the measured concentration and the dilution factor.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD 107 - Shake Flask Method)

Principle: The partition coefficient is determined by measuring the equilibrium concentration of this compound in both n-octanol and water after partitioning between the two immiscible phases.

Apparatus:

-

Separatory funnels or glass tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and allowing them to separate.

-

Partitioning: A known volume of the this compound solution in either water-saturated n-octanol or octanol-saturated water is placed in a separatory funnel. The other phase is added to achieve a desired volume ratio.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for phase separation. Centrifugation may be used to enhance separation.

-

Analysis: The concentrations of this compound in both the n-octanol and water phases are determined by a suitable analytical method.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Vapor Pressure Determination (OECD 104 - Gas Saturation Method)

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Apparatus:

-

Saturation column or vessel containing this compound

-

Inert gas supply (e.g., nitrogen) with flow control

-

Trapping system (e.g., sorbent tubes)

-

Thermostatic bath

-

Analytical instrument for quantification (e.g., GC-MS)

Procedure:

-

Apparatus Setup: The saturation column containing this compound is placed in a thermostatic bath to maintain a constant temperature.

-

Saturation: A controlled flow of inert gas is passed through the saturation column for a measured period.

-

Trapping: The vapor-saturated gas stream is passed through a trapping system to collect the this compound.

-

Quantification: The amount of this compound collected in the trap is determined by a sensitive analytical method.

-

Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass of the substance, the volume of gas passed, and the temperature.

Hydrolysis Rate Determination (OECD 111)

Principle: The rate of hydrolysis of this compound is determined by measuring its concentration over time in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature.

Apparatus:

-

Sterile glass vessels

-

Constant temperature incubator

-

pH meter

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Solution Preparation: Sterile aqueous buffer solutions at the desired pH values are prepared. A stock solution of this compound in a water-miscible solvent is prepared and added to the buffer solutions.

-

Incubation: The test solutions are incubated in the dark at a constant temperature.

-

Sampling: Aliquots are withdrawn at various time intervals.

-

Analysis: The concentration of this compound remaining in each sample is determined by a suitable analytical method.

-

Calculation: The rate of hydrolysis is determined by plotting the natural logarithm of the concentration versus time. The hydrolysis rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) is calculated as 0.693/k.

Mechanism of Action and Signaling Pathways

The primary mode of action of this compound as a fungicide is the inhibition of mitochondrial ATP synthase.[9] This disruption of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately causing cell death in the target fungi.

In non-target organisms, including mammalian cells, organotin compounds like this compound are known to induce apoptosis (programmed cell death). The signaling pathway for this process is complex and involves multiple cellular components.

The proposed mechanism for this compound-induced apoptosis involves the following key steps:

-

Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential and inhibits ATP synthase.

-

Oxidative Stress: This disruption leads to the generation of reactive oxygen species (ROS).

-

Calcium Homeostasis Imbalance: Intracellular calcium levels increase.

-

Cytochrome c Release: The combination of mitochondrial damage and increased calcium triggers the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9. Activated caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format allows for easy comparison and reference. The elucidation of its synthesis and the signaling pathway of its mechanism of action offers valuable insights for researchers in the fields of toxicology, environmental science, and drug development. The provided methodologies can serve as a practical resource for the characterization and analysis of this and similar organotin compounds.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. laboratuar.com [laboratuar.com]

- 5. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 6. infinitalab.com [infinitalab.com]

- 7. oecd.org [oecd.org]

- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 9. store.astm.org [store.astm.org]

Core Mechanism: Inhibition of F-ATP Synthase

An In-depth Technical Guide on the Core Mode of Action of Fentin Acetate (B1210297) as an Algicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fentin acetate, with the chemical formula (C₆H₅)₃SnO₂CCH₃, is an organotin compound previously utilized in agriculture as a non-systemic fungicide.[1] It also exhibits potent algicidal and molluscicidal properties.[1] As a member of the triphenyltin (B1233371) compounds, its biological activity is significant, leading to its use in controlling unwanted algal growth in various settings.[2] This technical guide provides a detailed examination of the molecular mechanisms underlying this compound's efficacy as an algicide, focusing on its primary mode of action and subsequent downstream cellular effects.